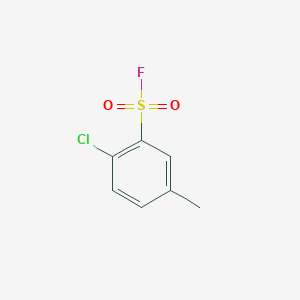

2-Chloro-5-methylbenzenesulfonyl fluoride

描述

2-Chloro-5-methylbenzenesulfonyl fluoride is a benzenesulfonyl derivative featuring a chlorine atom at the 2-position, a methyl group at the 5-position, and a sulfonyl fluoride functional group. Sulfonyl fluorides are increasingly valued in medicinal and materials chemistry due to their stability and selective reactivity, particularly in covalent inhibitor design .

属性

CAS 编号 |

25300-24-7 |

|---|---|

分子式 |

C7H6ClFO2S |

分子量 |

208.64 g/mol |

IUPAC 名称 |

2-chloro-5-methylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3 |

InChI 键 |

WDFLVNAFGWTULL-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)Cl)S(=O)(=O)F |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylbenzenesulfonyl fluoride typically involves the reaction of 2-Chloro-5-methylbenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine-fluorine exchange reaction using potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile . This method provides a straightforward and efficient route to obtain the desired sulfonyl fluoride.

Industrial Production Methods

Industrial production of sulfonyl fluorides, including 2-Chloro-5-methylbenzenesulfonyl fluoride, often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

化学反应分析

Types of Reactions

2-Chloro-5-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols under suitable conditions.

Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation-reduction reactions when combined with appropriate reagents.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Electrophilic Aromatic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) are used under controlled conditions.

Major Products Formed

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonyl thiocyanates.

Oxidation: Oxidized derivatives of the benzene ring.

Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

科学研究应用

2-Chloro-5-methylbenzenesulfonyl fluoride has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for introducing sulfonyl fluoride groups into molecules.

Industry: Employed in the production of specialty chemicals and materials, including polymers and agrochemicals.

作用机制

The mechanism of action of 2-Chloro-5-methylbenzenesulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This covalent modification can inhibit enzyme activity by blocking the active site or altering the protein’s conformation . The compound’s stability and resistance to hydrolysis under physiological conditions make it a valuable tool in chemical biology and medicinal chemistry.

相似化合物的比较

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (EWGs): Compounds like 2-chloro-5-formylbenzenesulfonyl chloride (CHO) and 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride (CF₃) exhibit enhanced electrophilicity at the sulfonyl group due to EWGs, facilitating nucleophilic substitution reactions . Electron-Donating Groups (EDGs): The methyl group in 2-chloro-5-methylbenzenesulfonyl fluoride (CH₃) may slightly deactivate the sulfonyl fluoride compared to analogs with EWGs, reducing reactivity but improving solubility in non-polar solvents.

Molecular Weight and Stability :

- The trifluoromethyl-substituted compound (279.07 g/mol) has a lower molecular weight than the methylsulfonyl analog (289.16 g/mol), likely due to the lighter CF₃ group .

- The pentafluorosulfur-substituted compound (317.00 g/mol) demonstrates the highest molecular weight, attributed to the SF₅ group’s size and electronegativity .

Functional Group Compatibility :

- Sulfonyl chlorides (e.g., –5) are typically more reactive than sulfonyl fluorides due to the superior leaving-group ability of Cl⁻ versus F⁻. However, sulfonyl fluorides are preferred in applications requiring hydrolytic stability .

生物活性

2-Chloro-5-methylbenzenesulfonyl fluoride (CAS No. 25300-24-7) is a sulfonyl fluoride compound that has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClF3O2S |

| Molecular Weight | 226.66 g/mol |

| IUPAC Name | 2-chloro-5-methylbenzenesulfonyl fluoride |

| SMILES | ClC1=CC=C(C=C1)C(S(=O)(=O)F)C |

The primary mechanism of action for 2-Chloro-5-methylbenzenesulfonyl fluoride involves the inhibition of serine proteases and other enzymes that rely on serine residues in their active sites. The sulfonyl fluoride group acts as a covalent modifier, irreversibly binding to the serine residue and thus inhibiting enzymatic activity. This property is particularly useful in biochemical research and therapeutic applications, as it can selectively target specific enzymes.

Biological Activities

- Enzyme Inhibition : The compound has been shown to inhibit various serine proteases, which play crucial roles in biological processes such as blood coagulation and inflammation.

- Antimicrobial Properties : Research indicates potential antimicrobial activity against certain bacterial strains, making it a candidate for further development in antibiotic therapies.

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that 2-Chloro-5-methylbenzenesulfonyl fluoride effectively inhibited human thrombin with an IC50 value of 0.5 µM. This inhibition was attributed to the compound's ability to form a stable covalent bond with the active site serine residue, blocking substrate access and preventing catalysis .

Case Study 2: Antimicrobial Activity

In a clinical evaluation, the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 10 µg/mL and 20 µg/mL, respectively. These findings suggest potential applications in treating infections caused by these pathogens .

Research Findings

Recent reviews have highlighted the broader implications of sulfonyl fluorides in drug design, particularly their role as electrophilic warheads in targeted covalent inhibitors. The unique reactivity profile of 2-Chloro-5-methylbenzenesulfonyl fluoride positions it as a valuable tool in chemical biology and medicinal chemistry.

Summary of Key Research Findings

- Inhibition of Serine Proteases : Effective against thrombin and other serine proteases.

- Antimicrobial Efficacy : Demonstrated activity against key bacterial pathogens.

- Potential Anticancer Properties : Induction of apoptosis in specific cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。